molecular formula C24H34N2O4S B11510716 N-[1-(Adamantan-1-YL)propyl]-4-(morpholine-4-sulfonyl)benzamide

N-[1-(Adamantan-1-YL)propyl]-4-(morpholine-4-sulfonyl)benzamide

Cat. No.: B11510716
M. Wt: 446.6 g/mol
InChI Key: NCUZLHILLOKUPA-UHFFFAOYSA-N
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Description

N-[1-(Adamantan-1-YL)propyl]-4-(morpholine-4-sulfonyl)benzamide is a synthetic organic compound that features a unique structure combining adamantane, morpholine, and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(Adamantan-1-YL)propyl]-4-(morpholine-4-sulfonyl)benzamide typically involves multiple steps. One common method involves the reaction of amantadine with 4-(chlorosulfonyl)benzoic acid under microwave irradiation conditions. This reaction is optimized in a 2:1 ratio in a one-pot reaction . The use of microwave irradiation significantly increases yields and reduces reaction times.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of microwave irradiation and other advanced techniques can enhance efficiency and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[1-(Adamantan-1-YL)propyl]-4-(morpholine-4-sulfonyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the sulfonyl group or other functional groups.

    Substitution: Nucleophilic substitution reactions are common, especially involving the morpholine and benzamide moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydride and various alkyl halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[1-(Adamantan-1-YL)propyl]-4-(morpholine-4-sulfonyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(Adamantan-1-YL)propyl]-4-(morpholine-4-sulfonyl)benzamide involves its interaction with specific molecular targets. For example, its antiviral activity against dengue virus is thought to involve inhibition of viral replication through interaction with viral proteins . The compound’s structure allows it to bind to these targets effectively, disrupting their function and preventing the virus from replicating.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(Adamantan-1-YL)propyl]-4-(morpholine-4-sulfonyl)benzamide is unique due to its combination of adamantane, morpholine, and benzamide moieties. This structure provides distinct chemical properties and potential biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H34N2O4S

Molecular Weight

446.6 g/mol

IUPAC Name

N-[1-(1-adamantyl)propyl]-4-morpholin-4-ylsulfonylbenzamide

InChI

InChI=1S/C24H34N2O4S/c1-2-22(24-14-17-11-18(15-24)13-19(12-17)16-24)25-23(27)20-3-5-21(6-4-20)31(28,29)26-7-9-30-10-8-26/h3-6,17-19,22H,2,7-16H2,1H3,(H,25,27)

InChI Key

NCUZLHILLOKUPA-UHFFFAOYSA-N

Canonical SMILES

CCC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5

Origin of Product

United States

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